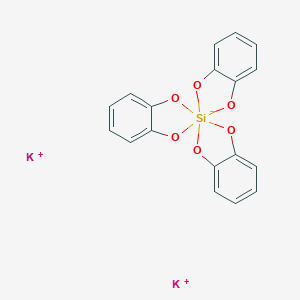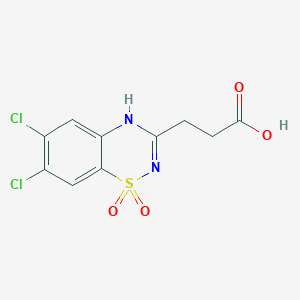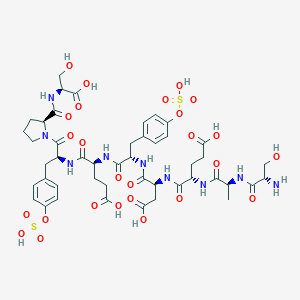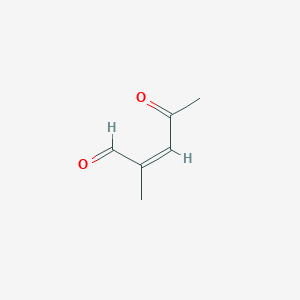
Dmhiem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmhiem, also known as N,N-dimethyl-2-(2-hydroxyethyl) malonamide, is a chelating agent that has been widely used in scientific research. It is a water-soluble compound that is capable of binding to metal ions, such as copper, zinc, and iron, making it a valuable tool in various fields of study. In
Wissenschaftliche Forschungsanwendungen
Dmhiem has been used in a wide range of scientific research applications, including environmental science, biochemistry, and medicinal chemistry. In environmental science, Dmhiem has been used to study the behavior of metal ions in soil and water samples. In biochemistry, Dmhiem has been used as a chelating agent to isolate and purify metalloproteins. In medicinal chemistry, Dmhiem has been used as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Dmhiem involves the formation of a complex with metal ions, which can then be isolated and studied. The chelating ability of Dmhiem allows for the selective binding of metal ions, which can be useful in studying the role of these ions in biological systems.
Biochemical and Physiological Effects:
Dmhiem has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It has low toxicity and does not interfere with the normal functions of cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Dmhiem in lab experiments is its ability to selectively bind to metal ions, allowing for the isolation and purification of these ions. It is also water-soluble, making it easy to use in aqueous solutions. However, one limitation of using Dmhiem is that it can only bind to certain metal ions, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of Dmhiem in scientific research. One area of interest is the development of new drugs that utilize Dmhiem as a chelating agent. Another area of interest is the use of Dmhiem in the study of metal ion transport and regulation in biological systems. Additionally, the development of new synthesis methods for Dmhiem may lead to improved purity and efficiency in its use in scientific research.
Conclusion:
In conclusion, Dmhiem is a valuable tool in scientific research that has a wide range of applications. Its chelating ability allows for the selective binding of metal ions, making it useful in the study of metal ion behavior in biological systems. Dmhiem has minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. There are many potential future directions for the use of Dmhiem in scientific research, making it an exciting area of study for researchers in various fields.
Synthesemethoden
The synthesis of Dmhiem involves the reaction of dimethyl malonate with ethylene glycol in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to form Dmhiem. The purity of the compound can be further improved through recrystallization.
Eigenschaften
CAS-Nummer |
108789-49-7 |
|---|---|
Produktname |
Dmhiem |
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(4aS,4bS,10bS,12aS)-8-methoxy-2,2,12a-trimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-one |
InChI |
InChI=1S/C22H30O2/c1-21(2)11-10-19-18-7-5-14-13-15(24-4)6-8-16(14)17(18)9-12-22(19,3)20(21)23/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18+,19+,22+/m1/s1 |
InChI-Schlüssel |
BRSVRATYZSQLNA-GHDARCQNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC(C2=O)(C)C)CCC4=C3C=CC(=C4)OC |
SMILES |
CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Kanonische SMILES |
CC1(CCC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC)C |
Synonyme |
16,16-dimethyl-D-homo-8-isoestrone methyl ester DMHIEM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)





